2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide
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Description
2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide is a useful research compound. Its molecular formula is C26H26N6O5S and its molecular weight is 534.59. The purity is usually 95%.
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Scientific Research Applications
Cytotoxic Activity
Compounds derived from sulfonamide, including those with structures related to the specified compound, have been synthesized and evaluated for their cytotoxic activity against cancer cell lines such as breast cancer (MDA-MB-231) and colon cancer (HT-29). For instance, a study demonstrated that certain sulfonamide derivatives exhibit potent anticancer activity, with one compound showing significant potency against breast cancer cell lines (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).
Antitumor Activity
Research into 3-benzyl-substituted-4(3H)-quinazolinones has shown these derivatives to possess broad-spectrum antitumor activity, with some compounds demonstrating enhanced potency compared to standard treatments like 5-FU. Molecular docking studies further suggest these compounds' mechanisms of action may involve inhibition of key protein kinases involved in cancer progression (Al-Suwaidan et al., 2016).
Antioxidant Activity
Pyrazole-acetamide derivatives have been synthesized and characterized, with subsequent studies on their coordination complexes revealing significant antioxidant activity. This activity was assessed through various in vitro assays, highlighting the potential therapeutic applications of these compounds in oxidative stress-related diseases (Chkirate et al., 2019).
Anticonvulsant Agents
Benzothiazole derivatives incorporating acetamido and carbothioamido pharmacophores have been explored for their anticonvulsant properties. In vivo screenings have identified specific derivatives as promising leads for further development as anticonvulsant medications, showcasing the compound's versatility in addressing neurological disorders (Amir, Asif, Ali, & Hassan, 2011).
Src Kinase Inhibitory and Anticancer Activities
Thiazolyl N-benzyl-substituted acetamide derivatives have been synthesized to target Src kinase, a critical enzyme in cancer cell proliferation and metastasis. Some derivatives showed promising Src kinase inhibitory activities and inhibited cell proliferation in various cancer cell lines, suggesting potential applications in cancer therapy (Fallah-Tafti et al., 2011).
Properties
CAS No. |
896683-56-0 |
---|---|
Molecular Formula |
C26H26N6O5S |
Molecular Weight |
534.59 |
IUPAC Name |
2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide |
InChI |
InChI=1S/C26H26N6O5S/c1-16-10-23(30-29-16)28-24(33)14-38-26-27-20-4-3-18(31-6-8-35-9-7-31)12-19(20)25(34)32(26)13-17-2-5-21-22(11-17)37-15-36-21/h2-5,10-12H,6-9,13-15H2,1H3,(H2,28,29,30,33) |
InChI Key |
PAVFFBHVCMJFSY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1)NC(=O)CSC2=NC3=C(C=C(C=C3)N4CCOCC4)C(=O)N2CC5=CC6=C(C=C5)OCO6 |
solubility |
not available |
Origin of Product |
United States |
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